molecular formula C9H16ClN3S B13257809 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride

3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride

Cat. No.: B13257809
M. Wt: 233.76 g/mol
InChI Key: VDNYJOCMIHXBGW-UHFFFAOYSA-N
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Description

3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride: is a chemical compound that features a piperidine ring substituted with a thioether linkage to a 1-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods are designed to be atom-economical, highly selective, and environmentally benign .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole or piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride involves its interaction with molecular targets through the imidazole moiety. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing various biochemical pathways . The thioether linkage and piperidine ring further modulate its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine hydrochloride is unique due to its thioether linkage, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the thioether group can enhance its ability to interact with specific biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C9H16ClN3S

Molecular Weight

233.76 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)sulfanylpiperidine;hydrochloride

InChI

InChI=1S/C9H15N3S.ClH/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8;/h5-6,8,10H,2-4,7H2,1H3;1H

InChI Key

VDNYJOCMIHXBGW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2CCCNC2.Cl

Origin of Product

United States

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